
4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of cinnamic acids and derivatives It is characterized by the presence of a benzoyl chloride group attached to a 3-chloro-3-oxoprop-1-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride typically involves the reaction of 4-benzoyl chloride with 3-chloro-3-oxoprop-1-en-1-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated systems .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The enone moiety in the compound can participate in Michael addition reactions with nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and water. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include amides, esters, and carboxylic acids, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-3-oxoprop-1-en-1-yl)benzoyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the electrophilic carbonyl and chloro groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-3-methylpyridinium chloride
- (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Uniqueness
The presence of both the benzoyl chloride and enone moieties allows for a wide range of chemical transformations and modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
61256-19-7 |
|---|---|
Molekularformel |
C10H6Cl2O2 |
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
4-(3-chloro-3-oxoprop-1-enyl)benzoyl chloride |
InChI |
InChI=1S/C10H6Cl2O2/c11-9(13)6-3-7-1-4-8(5-2-7)10(12)14/h1-6H |
InChI-Schlüssel |
OXFNIZCTQBUHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






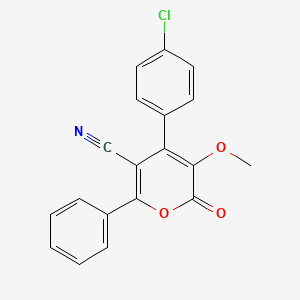
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)

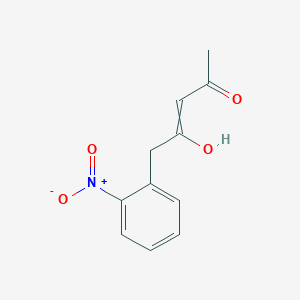
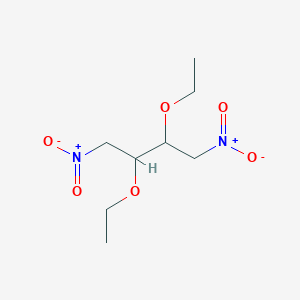
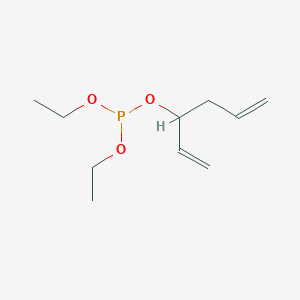
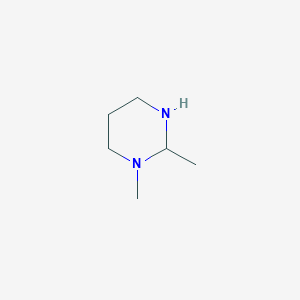
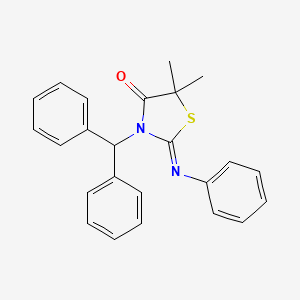
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
